molecular formula C10H13BrN2 B1287237 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine CAS No. 183608-59-5

3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine

Cat. No.: B1287237
CAS No.: 183608-59-5
M. Wt: 241.13 g/mol
InChI Key: UAZLPRVDXABSND-UHFFFAOYSA-N
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Description

3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine is an organic compound with the molecular formula C10H13BrN2 It is a brominated pyridine derivative, where a pyrrolidine ring is attached to the pyridine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine typically involves the bromination of 5-(pyrrolidin-1-ylmethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 5-(pyrrolidin-1-ylmethyl)pyridine, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or catalytic hydrogenation using palladium on carbon in ethanol.

Major Products Formed:

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Formation of N-oxides of the pyrrolidine ring.

    Reduction: Formation of 5-(pyrrolidin-1-ylmethyl)pyridine.

Scientific Research Applications

3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and materials science for the synthesis of novel polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    3-Bromo-5-(pyrrolidin-1-yl)pyridine: Lacks the methylene bridge, leading to different reactivity and binding properties.

    3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine: Contains a pyrazole ring instead of a pyrrolidine ring, resulting in different chemical and biological properties.

    3-Bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Features a pyrazolo[1,5-a]pyrimidine scaffold, offering distinct pharmacological profiles.

Uniqueness: 3-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine is unique due to the presence of both a bromine atom and a pyrrolidine ring, which confer specific reactivity and binding characteristics. This makes it a valuable compound for the synthesis of diverse chemical entities and for exploring new therapeutic avenues.

Properties

IUPAC Name

3-bromo-5-(pyrrolidin-1-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-5-9(6-12-7-10)8-13-3-1-2-4-13/h5-7H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZLPRVDXABSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-pyridinecarboxaldehyde in 20 mL of 1,2-dichloroethane are successively added, under argon, 4.55 g of sodium triacetoxyborohydride and 0.94 mL of pyrrolidine. The reaction mixture is stirred at room temperature for 3 hours and then washed with saturated sodium hydrogen carbonate solution, with water and with saturated sodium chloride solution, dried over magnesium sulphate, filtered and concentrated under reduced pressure. The residue is purified by chromatography on a column of silica, eluting with a mixture of ethyl acetate and cyclohexane (80/20 by volume) to give 1.4 g of 3-Bromo-5-pyrrolidin-1-ylmethylpyridine in the form of a pale yellow oil.
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0 (± 1) mol
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Reaction Step One
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20 mL
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Reaction Step One
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4.55 g
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Quantity
0.94 mL
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reactant
Reaction Step Three

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